Dihydroheptaprenol

Description

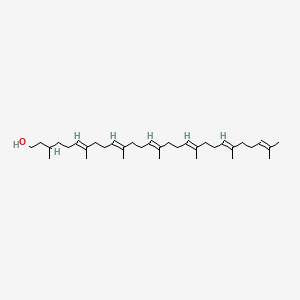

Dihydroheptaprenol (DHP) is a synthetic polyprenol derivative characterized by its saturated heptaprenol chain. It has been studied in diverse biological contexts, including immunomodulation, antiviral activity, and bacterial cell wall synthesis. Key findings include:

- Immunostimulatory Effects: DHP enhances neutrophil function in postpartum dairy cows, improving phagocytic capacity and migration .

- Antiviral Prophylaxis: Intranasal administration in mice significantly protects against Sendai virus by stimulating interferon (IFN) and tumor necrosis factor (TNF) production .

- Bacterial Cell Wall Research: DHP derivatives (e.g., dansylated Lipid I analogs) are used in assays to study MurG, a critical enzyme in peptidoglycan biosynthesis .

Properties

CAS No. |

88929-43-5 |

|---|---|

Molecular Formula |

C35H60O |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

(6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-6,10,14,18,22,26-hexaen-1-ol |

InChI |

InChI=1S/C35H60O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,35-36H,9-14,16,18,20,22,24,26-28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+ |

InChI Key |

KRWBMXNBYQFMLZ-HOWIICQTSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Synonyms |

dihydroheptaprenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHP and Lipid I

Key Differences :

- DHP lacks the peptidoglycan precursor (MurNAc-pentapeptide) present in Lipid I, limiting its role in native cell wall synthesis .

- Unlike Lipid I, DHP derivatives are chemically synthesized for targeted assays or therapeutic applications .

Functional Analogs (Immunostimulants)

Table 2: Efficacy of DHP vs. Other Immunostimulants

Mechanistic Insights :

Table 3: MurG Inhibitors: DHP Derivatives vs. Murgocil

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.